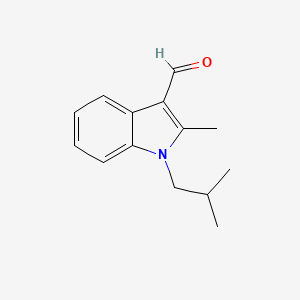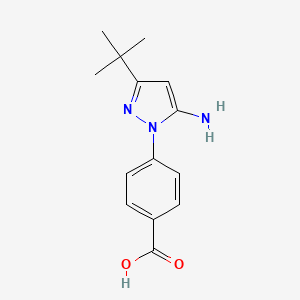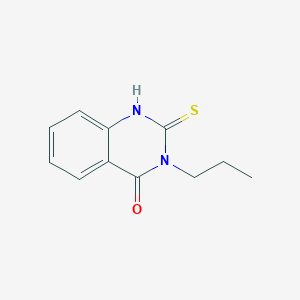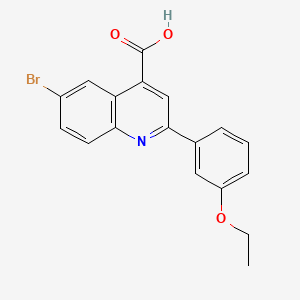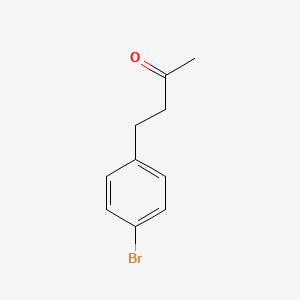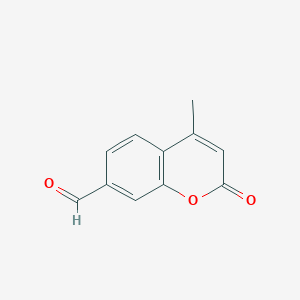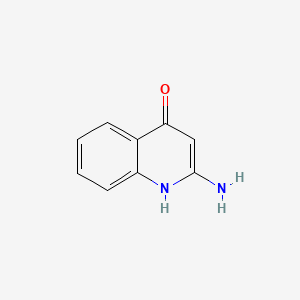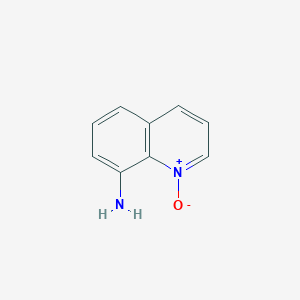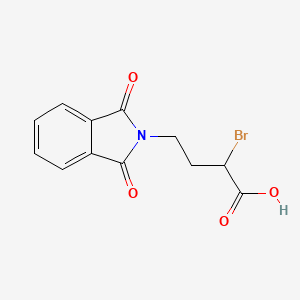
3-Formylphenoxyessigsäure
Übersicht
Beschreibung
3-Formylphenoxyacetic acid is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group (-CHO) attached to the phenoxyacetic acid structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
3-Formylphenoxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
The compound is primarily used in the industry
Result of Action
Some compounds, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . .
Biochemische Analyse
Biochemical Properties
3-Formylphenoxyacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aldehyde dehydrogenase and oxidoreductases, which are involved in the oxidation-reduction processes. These interactions are crucial for the compound’s role in metabolic pathways, where it can act as a substrate or inhibitor, influencing the activity of these enzymes. The nature of these interactions often involves the binding of 3-Formylphenoxyacetic acid to the active site of the enzyme, leading to either the activation or inhibition of the enzyme’s catalytic function .
Cellular Effects
3-Formylphenoxyacetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 3-Formylphenoxyacetic acid can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting tumor growth and survival. Additionally, it impacts cellular metabolism by influencing the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of 3-Formylphenoxyacetic acid involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as aldehyde dehydrogenase, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formylphenoxyacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Formylphenoxyacetic acid remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 3-Formylphenoxyacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage optimization in experimental studies involving 3-Formylphenoxyacetic acid .
Metabolic Pathways
3-Formylphenoxyacetic acid is involved in several metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. It interacts with enzymes such as aldehyde dehydrogenase and oxidoreductases, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential to modulate cellular energy production and metabolic homeostasis. Additionally, 3-Formylphenoxyacetic acid can affect the synthesis and degradation of key metabolites, further emphasizing its significance in metabolic regulation .
Transport and Distribution
The transport and distribution of 3-Formylphenoxyacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s ability to bind to transporters and proteins also influences its bioavailability and efficacy in experimental settings .
Subcellular Localization
3-Formylphenoxyacetic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications play a role in directing 3-Formylphenoxyacetic acid to these compartments, ensuring its proper localization and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Formylphenoxyacetic acid can be synthesized through the alkylation of salicylaldehyde with chloroacetic acid. The reaction involves the following steps:
- A solution of sodium hydroxide is added to a mixture of salicylaldehyde and chloroacetic acid in water.
- The mixture is heated to boiling and refluxed for several hours.
- The solution is then acidified with hydrochloric acid, leading to the precipitation of 3-formylphenoxyacetic acid .
Industrial Production Methods: Industrial production methods for 3-formylphenoxyacetic acid typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formylphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3-Carboxyphenoxyacetic acid.
Reduction: 3-Hydroxymethylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- 2-Formylphenoxyacetic acid
- 4-Formylphenoxyacetic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 3-Formylphenoxyacetic acid is unique due to the position of the formyl group on the phenoxyacetic acid structure. This positioning affects its reactivity and interaction with other molecules. For example, 3-formylphenylboronic acid and 4-formylphenylboronic acid have different electronic and steric properties, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
2-(3-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBBQMHTRDEPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345104 | |
| Record name | 3-Formylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37748-09-7 | |
| Record name | 3-Formylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(3-formylphenoxy)acetic acid used as a hapten in detecting furaltadone metabolites?
A1: Furaltadone itself is a small molecule and may not elicit a strong immune response. Therefore, it can't be effectively targeted directly by antibodies in an ELISA. To overcome this, scientists use a strategy where they attach a small molecule called a hapten to a larger carrier protein. This hapten-protein conjugate is then used to immunize animals, stimulating the production of antibodies that can recognize the specific structure of the hapten, and by extension, the target molecule.
Q2: What is the significance of using a "heterologous coating format" in the ELISA, as mentioned in the research?
A2: The "heterologous coating format" refers to using a different hapten for coating the ELISA plate than the one used in the immunizing hapten-protein conjugate. This strategy is employed to enhance the sensitivity of the ELISA [, ]. In this case, while 2-(3-formylphenoxy)acetic acid was used to generate the antibodies, a different hapten (2-oxoacetic acid derivative of AMOZ) was used to coat the ELISA plate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

